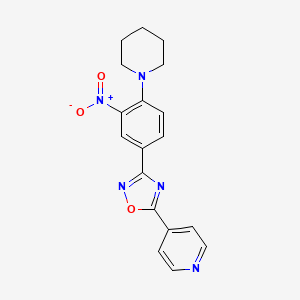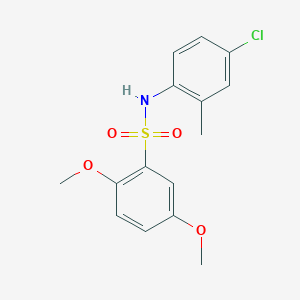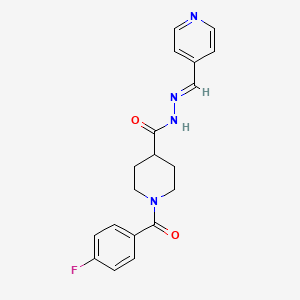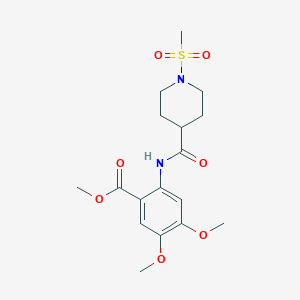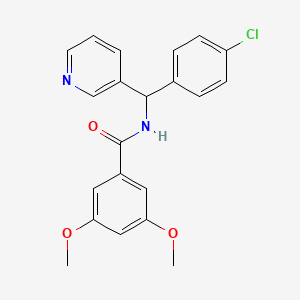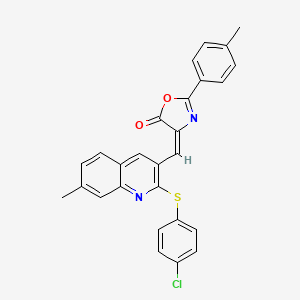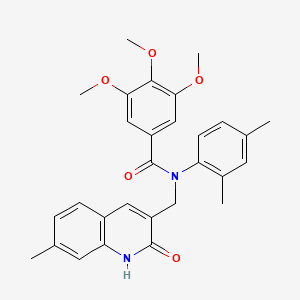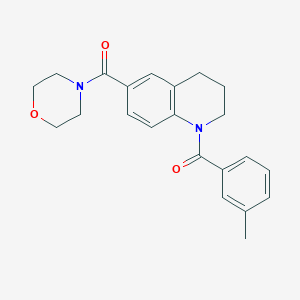
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound is a tetrahydroquinoline derivative that has shown promising results in various research studies. In
Mecanismo De Acción
The mechanism of action of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and pathways. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. In Parkinson's disease, this compound inhibits the activity of monoamine oxidase-B, which is responsible for the breakdown of dopamine. In cancer, this compound inhibits the activity of various kinases and pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. In Alzheimer's disease, this compound increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, this compound increases the levels of dopamine in the brain, which improves motor function. In cancer, this compound induces apoptosis in cancer cells, which leads to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages and limitations for lab experiments. The advantages include its ability to inhibit various enzymes and pathways, its potential as a drug candidate, and its ability to induce apoptosis in cancer cells. The limitations include its low solubility in water, its potential toxicity, and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. These include the development of more efficient synthesis methods, the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential in the treatment of other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound.
In conclusion, this compound is a promising compound that has shown potential as a drug candidate in various research studies. Its ability to inhibit various enzymes and pathways, induce apoptosis in cancer cells, and improve cognitive and motor function makes it an attractive target for further research. However, more research is needed to determine its safety and efficacy in clinical trials and to explore its potential in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base. The reaction produces N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which is then converted to the amide form using a coupling reagent.
Aplicaciones Científicas De Investigación
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential as a drug candidate in various research studies. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
[1-(3-methylbenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-4-2-5-18(14-16)22(26)24-9-3-6-17-15-19(7-8-20(17)24)21(25)23-10-12-27-13-11-23/h2,4-5,7-8,14-15H,3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQKOTMBRHLJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

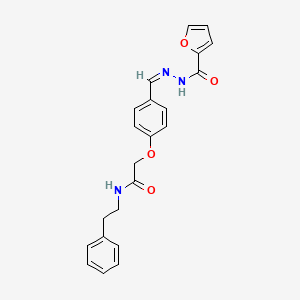
![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)

